4-Chloro-2-nitrophenol
Overview
Description
4-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs) and is widely used in the synthesis of dyes, drugs, and pesticides . It can also be used to produce 2-Amino-4-chloro-phenol . It has become a major group of environmental pollutants and has been detected in various industrial effluents .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrophenol involves several steps. One method involves the hydrolysis of 2,5-Dichloronitrobenzene with 8% aqueous sodium hydroxide at 120 – 130℃ under pressure . Another method involves a radical coupling reaction using Phenol 1, tert-Butyl nitrite 2a, H2O, and THF .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-nitrophenol is C6H4ClNO3 . Its molecular weight is 173.554 . The IUPAC Standard InChI is InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H .Chemical Reactions Analysis
4-Chloro-2-nitrophenol can undergo various chemical reactions. For instance, it can be reduced to 2-Amino-4-chloro-phenol . In a Gram-negative bacterium, it can be degraded via the 1,2,4-benzenetriol pathway .Physical And Chemical Properties Analysis
4-Chloro-2-nitrophenol is a solid substance . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 242.5±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Adsorption Studies
4-Chloro-2-nitrophenol (4C2NP) has been used in adsorption studies involving single-walled and multi-walled carbon nanotubes (SWCNTs and MWCNTs). The adsorption efficiency of 4C2NP by carbon nanotubes increased with the initial 4C2NP concentration. This research provides valuable insights into the removal of 4C2NP from aqueous solutions .
Biotransformation and Chemotaxis
Pseudomonas sp. JHN, a bacterium, has been found to decolorize and biotransform 4C2NP in the presence of an additional carbon source. This bacterium can transform 4C2NP up to a concentration of 0.6 mM. This research is significant as it provides a biological method for the detoxification of 4C2NP .
Building Blocks for Dyes
4C2NP is frequently used as a building block in the production of dyes. It’s a key ingredient in the synthesis of various colorants .
Production of Plastics
In the plastics industry, 4C2NP is used as a building block. It contributes to the synthesis of various plastic materials .
Manufacturing of Explosives
4C2NP is also used in the production of explosives. Its chemical properties make it a valuable component in the synthesis of certain types of explosives .
Catalytic Agent
4C2NP acts as a catalytic agent in various chemical reactions. Its presence can significantly alter the rate of certain chemical processes .
Petrochemical Additive
In the petrochemical industry, 4C2NP is used as an additive. It can enhance the performance of certain petrochemical products .
Organic Synthesis
4C2NP is used in organic synthesis. It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-2-nitrophenol (4C2NP) is a type of chloronitrophenol (CNP) that has been detected in various industrial effluents . It is primarily targeted by certain bacteria, such as Exiguobacterium sp. PMA and Pseudomonas sp. JHN , which use 4C2NP as the sole carbon and energy source. The primary targets of 4C2NP within these bacteria are specific enzymes, including 4C2NP reductase and 4-chloro-2-aminophenol (4C2AP) dehalogenase .
Mode of Action
The mode of action of 4C2NP involves its interaction with these target enzymes. 4C2NP reductase catalyzes the conversion of 4C2NP into 4C2AP by reducing the nitro group of 4C2NP into an amino group . Following this, 4C2AP dehalogenase catalyzes the dehalogenation of 4C2AP .
Biochemical Pathways
The biochemical pathway of 4C2NP degradation involves several steps. In Exiguobacterium sp. PMA, the degradation pathway involves the reduction of 4C2NP into 4C2AP, which is then dehalogenated to aminophenol . In Pseudomonas sp. JHN, 4C2NP is biotransformed into 5-chloro-2-methylbenzoxazole . These pathways result in the stoichiometric release of chloride and ammonium ions .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4C2NP are not readily available, it is known that certain bacteria can degrade 4C2NP up to a concentration of 0.6 mM . This suggests that these bacteria can effectively absorb and metabolize 4C2NP in their environment.
Result of Action
The result of 4C2NP’s action is its degradation and the release of chloride and ammonium ions . This degradation process helps in the bioremediation of 4C2NP-contaminated sites .
Action Environment
The action of 4C2NP and its degradation by bacteria can be influenced by environmental factors. For instance, the bioremediation of 4C2NP by Exiguobacterium sp. PMA was found to be faster in non-sterilized soil than sterilized soil . This suggests that other microorganisms and environmental factors in non-sterilized soil may enhance the degradation process. Furthermore, high concentrations of 4C2NP can be toxic to certain bacteria and inhibit their growth .
properties
IUPAC Name |
4-chloro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIFTLPLKCTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058996 | |
Record name | 4-Chloro-2-nitrophenol | |
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Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Chloro-2-nitrophenol | |
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Vapor Pressure |
0.00778 [mmHg] | |
Record name | 4-Chloro-2-nitrophenol | |
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CAS RN |
89-64-5 | |
Record name | 4-Chloro-2-nitrophenol | |
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Record name | 4-Chloro-2-nitrophenol | |
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Record name | 4-CHLORO-2-NITROPHENOL | |
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Record name | Phenol, 4-chloro-2-nitro- | |
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Record name | 4-Chloro-2-nitrophenol | |
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Record name | 4-chloro-2-nitrophenol | |
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Record name | 4-CHLORO-2-NITROPHENOL | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Chloro-2-nitrophenol?
A1: 4-Chloro-2-nitrophenol has the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol.
Q2: Are there any spectroscopic data available for 4-Chloro-2-nitrophenol?
A2: Yes, studies have used techniques like Nuclear Quadrupole Resonance (NQR) to analyze the internal torsional frequencies of 4-Chloro-2-nitrophenol. [] These frequencies, influenced by temperature and hydrogen bonding, offer insights into the compound's molecular dynamics. [] Additionally, research on dipole moments has been conducted, revealing insights into the intramolecular hydrogen bond within the molecule. []
Q3: Why is 4-Chloro-2-nitrophenol considered an environmental pollutant?
A3: 4-Chloro-2-nitrophenol is often detected as a water pollutant [] due to its release in industrial effluents from sectors like pesticide production. [] Its persistence in the environment and resistance to biodegradation [] makes it a significant concern.
Q4: How can 4-Chloro-2-nitrophenol be removed from the environment?
A4: Numerous methods have been investigated for the removal of 4-Chloro-2-nitrophenol, including:
- Adsorption: Studies have explored the use of various adsorbents, such as nano-titanium dioxide (nano-TiO2) [, , ], nano-zinc oxide (nano-ZnO) [], graphene [], modified nano-graphene [], carbon nano-fibers [], and modified bentonite [], for the removal of 4-Chloro-2-nitrophenol from aqueous solutions.
- Advanced Oxidation Processes (AOPs): AOPs, including UV, H2O2, UV/H2O2, Fenton, UV/Fenton, and UV/TiO2, have demonstrated effectiveness in degrading 4-Chloro-2-nitrophenol. [] Among these, UV/Fenton proved to be the most efficient in partial mineralization. []
- Catalytic Ozonation: The use of nano-ZnO as a catalyst in the ozonation process has been found to significantly enhance the degradation of 4-Chloro-2-nitrophenol. []
- Biodegradation: Certain bacterial strains, particularly those belonging to the genus Bacillus, have exhibited the ability to degrade 4-Chloro-2-nitrophenol. [, , , ] Research has identified metabolites like 5-chloro-2-methylbenzoxazole resulting from the bacterial degradation pathway. [, ]
Q5: What are the byproducts of 4-Chloro-2-nitrophenol degradation and their potential environmental risks?
A5: Research on the synergistic elimination of NOx and 4-Chloro-2-nitrophenol using a V2O5-WO3/TiO2 catalyst identified several byproducts, including aromatics, alkenes, alkanes, and their chlorinated counterparts. [] Notably, the study discovered the presence of 3-chlorobenzonitrile, 4-chloro-2-nitrophenol, and inorganic CS2. [] The formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly in the presence of SO2, raises concerns due to their toxicity. []
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